molecular formula C32H41N3O B12367999 NPFF2-R ligand 1

NPFF2-R ligand 1

Cat. No.: B12367999
M. Wt: 483.7 g/mol
InChI Key: NDLDMUWZIWYVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of NPFF2-R ligand 1 involves a guanidine-to-piperidine switch, which enhances its affinity for NPFF1 and NPFF2 receptors. The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of high-affinity small molecule scaffolds

Chemical Reactions Analysis

NPFF2-R ligand 1 undergoes various chemical reactions, including binding to NPFF1 and NPFF2 receptors with high affinity. It shows low binding affinity to delta-opioid receptor, kappa-opioid receptor, and mu-opioid receptor . The major products formed from these reactions are the ligand-receptor complexes that modulate physiological functions.

Scientific Research Applications

NPFF2-R ligand 1 is used extensively in scientific research, particularly in studies related to the central nervous system. It is employed to investigate the modulation of opioid functions, pain regulation, and other neurological processes .

Properties

Molecular Formula

C32H41N3O

Molecular Weight

483.7 g/mol

IUPAC Name

N-[[1-benzyl-4-(naphthalen-1-ylmethyl)piperidin-4-yl]methyl]-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C32H41N3O/c36-31(16-21-34-19-7-2-8-20-34)33-26-32(24-29-14-9-13-28-12-5-6-15-30(28)29)17-22-35(23-18-32)25-27-10-3-1-4-11-27/h1,3-6,9-15H,2,7-8,16-26H2,(H,33,36)

InChI Key

NDLDMUWZIWYVEB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NCC2(CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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